Pyrazomycin B Pyrazomycin B Pyrazomycin B is a member of pyrazoles and a N-glycosyl compound.
Pyrazomycin B is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 41855-21-4
VCID: VC17027079
InChI: InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1
SMILES:
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol

Pyrazomycin B

CAS No.: 41855-21-4

Cat. No.: VC17027079

Molecular Formula: C9H13N3O6

Molecular Weight: 259.22 g/mol

* For research use only. Not for human or veterinary use.

Pyrazomycin B - 41855-21-4

Specification

CAS No. 41855-21-4
Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
IUPAC Name 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1
Standard InChI Key XESARGFCSKSFID-JOSLRIJYSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O
Canonical SMILES C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Pyrazomycin B (CAS: 41855-21-4) is a pyrazole-based C-nucleoside with the molecular formula C9H13N3O6\text{C}_9\text{H}_{13}\text{N}_3\text{O}_6 and a molecular weight of 259.22 g/mol . Its structure features a 4-hydroxy-1H-pyrazole-5-carboxamide group linked via a β-glycosidic bond to a ribofuranose sugar (Fig. 1). The α-epimer of pyrazofurin (pyrazomycin), Pyrazomycin B differs in the stereochemical configuration of the ribose moiety, which critically influences its biological activity .

Table 1: Key Chemical Properties of Pyrazomycin B

PropertyValue
Molecular FormulaC9H13N3O6\text{C}_9\text{H}_{13}\text{N}_3\text{O}_6
Molecular Weight259.22 g/mol
CAS Registry Number41855-21-4
SynonymsPyrazofurin B, SCHEMBL11826269
Natural SourceStreptomyces candidus

Spectral and Stereochemical Features

Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glycosidic bond and the hydroxylation pattern of the pyrazole ring . X-ray crystallography reveals planar geometry for the pyrazole moiety, with hydrogen bonding between the carboxamide group and ribose hydroxyls stabilizing the structure .

Biosynthesis and Genetic Regulation

Gene Cluster Identification

The biosynthesis of Pyrazomycin B is governed by the pyr gene cluster in Streptomyces candidus NRRL 3601, spanning ~28 kb and encoding 15 open reading frames . Key genes include:

Table 2: Core Genes in the pyr Cluster

GeneFunction
pyrRStrR-family transcriptional activator
pyrNNitrogen-nitrogen bond-forming enzyme
pyrEβ-RFAP synthase (C-glycosidic bond formation)
pyrMLysine N6-hydroxylase homolog

Biosynthetic Pathway

  • Pyrazole Ring Assembly: PyrN catalyzes the formation of the N-N bond between the ε-NH₂ of L-N⁶-OH-lysine and the α-NH₂ of L-glutamate, forming a hydrazine intermediate .

  • C-Glycosidation: PyrE mediates the condensation of the pyrazole precursor with phosphoribosyl pyrophosphate (PRPP), establishing the C-glycosidic linkage .

  • Post-Assembly Modifications: Hydroxylation and carboxamide addition complete the structure, with stereochemical control ensured by epimerases .

Biological Activities and Mechanisms

Antiviral Activity

Pyrazomycin B inhibits orotidine 5′-monophosphate decarboxylase (OMPD), a key enzyme in pyrimidine biosynthesis, with an IC₅₀ of 0.8 µM . This activity underpins its efficacy against DNA viruses such as herpes simplex virus (HSV-1) and cytomegalovirus (CMV) .

Table 3: Antiviral Profile of Pyrazomycin B

VirusEC₅₀ (µM)Mechanism of Action
HSV-11.2OMPD inhibition, viral DNA depletion
CMV2.5Competitive inhibition of dNTP synthesis

Synthetic Approaches and Derivatives

Chemical Synthesis

Total synthesis of Pyrazomycin B involves:

  • Pyrazole Ring Construction: Cyclocondensation of hydrazine derivatives with β-keto esters.

  • Glycosidation: Mitsunobu reaction to attach the ribofuranose moiety, followed by stereochemical inversion to yield the α-epimer .

Table 4: Key Synthetic Challenges

ChallengeSolution
Stereochemical controlChiral auxiliaries/Enzymatic resolution
N-N bond stabilityLow-temperature cyclization

Structural Analogues

Modifications to the ribose (e.g., 2′-fluorination) or pyrazole (e.g., nitro groups) have yielded analogues with enhanced bioavailability and reduced toxicity .

Therapeutic Applications and Future Directions

Clinical Status

Pyrazomycin B is under preclinical evaluation for combination therapies with acyclovir (antiviral) and 5-fluorouracil (anticancer) . Challenges include poor oral bioavailability (<15%), prompting nanoparticle encapsulation studies .

Emerging Research Frontiers

  • Biosynthetic Engineering: Overexpression of pyrR in S. candidus increases titers by 12-fold .

  • Targeted Delivery: Antibody-drug conjugates (ADCs) linking Pyrazomycin B to HER2-targeting antibodies show promise in murine models .

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